N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a hydroxyl group and a phenylmethyl group, linked to a phenylacetamide moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with phenylacetic acid derivatives under controlled conditions. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride, followed by amide formation using an amine source .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthyl alcohols or amines.
Substitution: Formation of halogenated naphthalenes.
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It may inhibit enzyme activity, induce apoptosis in cancer cells, or disrupt microbial cell walls, leading to cell death
Comparison with Similar Compounds
- N-[(2-hydroxynaphthalen-1-yl)methylene]-4-oxopiperidine-1-carbohydrazide
- N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide
Comparison: N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide is unique due to its specific structural features, such as the phenylacetamide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-22-16-15-19-11-7-8-14-21(19)24(22)25(20-12-5-2-6-13-20)26-23(28)17-18-9-3-1-4-10-18/h1-16,25,27H,17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXZJYDEPXDLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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